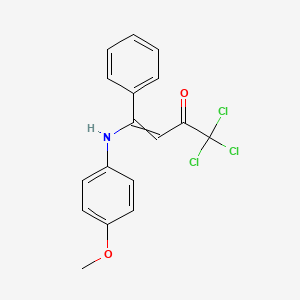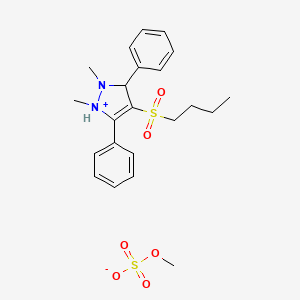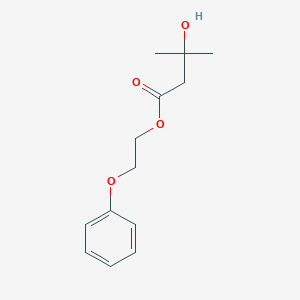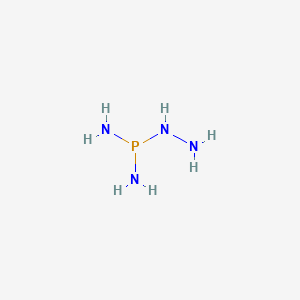
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of trichloromethyl, methoxyanilino, and phenyl groups attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide or titanium dioxide can be used under mild conditions.
Reduction: Copper catalysis combined with lithium fluoride or magnesium chloride activation is effective.
Substitution: Alkyl Grignard reagents can be used in iron-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinolines and other aromatic heterocycles.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines and related compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key metabolic processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloromethyl group.
1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane: Another compound with similar structural features but different biological activities.
Uniqueness
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59046-05-8 |
|---|---|
Fórmula molecular |
C17H14Cl3NO2 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
1,1,1-trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H14Cl3NO2/c1-23-14-9-7-13(8-10-14)21-15(11-16(22)17(18,19)20)12-5-3-2-4-6-12/h2-11,21H,1H3 |
Clave InChI |
SWKYNYQVZLMREF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=CC(=O)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)




![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


